molecular formula C25H34N4O3 B1229663 2-(2-methoxyethyl)-9-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-1-oxo-4-pyrido[3,4-b]indolecarboxamide

2-(2-methoxyethyl)-9-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-1-oxo-4-pyrido[3,4-b]indolecarboxamide

Cat. No.: B1229663
M. Wt: 438.6 g/mol
InChI Key: MNGYIVCCPRNWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyethyl)-9-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-1-oxo-4-pyrido[3,4-b]indolecarboxamide is a member of beta-carbolines.

Scientific Research Applications

Chemical Structure and Synthesis

  • Chemical Modification and Synthesis : This compound belongs to a class of chemicals that have been studied for their unique chemical structures and synthesis methods. For instance, modifications of the pyridine moiety in related molecules have been explored to optimize biological properties, as in the case of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, where alterations led to increased biological activity in some derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Biological Activities and Applications

  • Potential Antitumor Activity : Compounds with similar structures have shown promise as antineoplastic agents. For example, certain indole derivatives have been identified as potentially effective anticancer agents (Rivalle, Wendling, Tambourin, Lhoste, Bisagni, & Chermann, 1983).
  • Analgesic Properties : Some derivatives of this class of compounds have been explored for their analgesic properties, indicating potential applications in pain management (Ukrainets et al., 2015).

Pharmacological Insights

  • Pharmacological Profile Exploration : Studies have been conducted to understand the pharmacological profiles of related compounds, which can provide insights into their mechanism of action and potential therapeutic applications. For example, research on compounds like 4-methoxybenzamide derivatives has helped in understanding their affinity and selectivity for certain receptors (Mertens, Terrière, Sipido, Gommeren, Janssen, & Leysen, 1994).

Properties

Molecular Formula

C25H34N4O3

Molecular Weight

438.6 g/mol

IUPAC Name

2-(2-methoxyethyl)-9-methyl-N-[3-(4-methylpiperidin-1-yl)propyl]-1-oxopyrido[3,4-b]indole-4-carboxamide

InChI

InChI=1S/C25H34N4O3/c1-18-9-13-28(14-10-18)12-6-11-26-24(30)20-17-29(15-16-32-3)25(31)23-22(20)19-7-4-5-8-21(19)27(23)2/h4-5,7-8,17-18H,6,9-16H2,1-3H3,(H,26,30)

InChI Key

MNGYIVCCPRNWTG-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCCNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)CCOC

Canonical SMILES

CC1CCN(CC1)CCCNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)CCOC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-methoxyethyl)-9-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-1-oxo-4-pyrido[3,4-b]indolecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(2-methoxyethyl)-9-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-1-oxo-4-pyrido[3,4-b]indolecarboxamide
Reactant of Route 3
Reactant of Route 3
2-(2-methoxyethyl)-9-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-1-oxo-4-pyrido[3,4-b]indolecarboxamide
Reactant of Route 4
Reactant of Route 4
2-(2-methoxyethyl)-9-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-1-oxo-4-pyrido[3,4-b]indolecarboxamide
Reactant of Route 5
Reactant of Route 5
2-(2-methoxyethyl)-9-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-1-oxo-4-pyrido[3,4-b]indolecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(2-methoxyethyl)-9-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-1-oxo-4-pyrido[3,4-b]indolecarboxamide

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